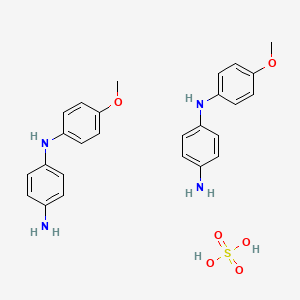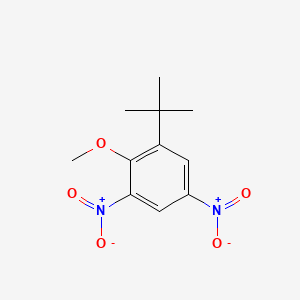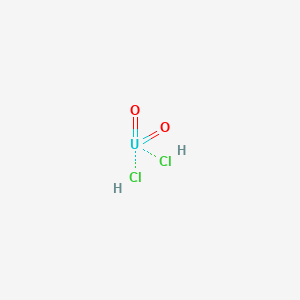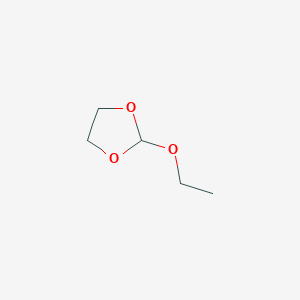
Ericolol
Overview
Description
Ericolol is a beta-blocker drug that is used to treat hypertension, angina, and other cardiovascular diseases. It is a selective beta-1 adrenergic receptor antagonist that works by blocking the effects of adrenaline and noradrenaline on the heart. Ericolol has been extensively studied for its potential therapeutic benefits and its mechanism of action.
Mechanism Of Action
Ericolol works by selectively blocking the beta-1 adrenergic receptors in the heart. This results in a decrease in heart rate, cardiac output, and blood pressure. Ericolol also reduces the release of renin from the kidneys, which leads to a decrease in the production of angiotensin II and aldosterone. This results in a decrease in vasoconstriction and sodium retention.
Biochemical and Physiological Effects:
Ericolol has several biochemical and physiological effects. It reduces the activity of the sympathetic nervous system, which leads to a decrease in heart rate and blood pressure. Ericolol also reduces the release of renin from the kidneys, which leads to a decrease in the production of angiotensin II and aldosterone. This results in a decrease in vasoconstriction and sodium retention. Ericolol has also been shown to improve left ventricular function and reduce the risk of heart failure.
Advantages And Limitations For Lab Experiments
Ericolol has several advantages for lab experiments. It is a selective beta-1 adrenergic receptor antagonist, which makes it useful for studying the effects of beta-blockers on the heart. Ericolol is also relatively easy to synthesize and purify, which makes it readily available for lab experiments. However, Ericolol has some limitations for lab experiments. It has a short half-life, which means that it needs to be administered frequently to maintain its effects. Ericolol also has some potential side effects, such as bradycardia and hypotension, which need to be carefully monitored in lab experiments.
Future Directions
There are several future directions for research on Ericolol. One direction is to study the potential neuroprotective effects of Ericolol in ischemic stroke and traumatic brain injury. Another direction is to study the potential therapeutic benefits of Ericolol in heart failure. Additionally, future research could focus on developing new formulations of Ericolol that have a longer half-life and fewer side effects. Overall, Ericolol has the potential to be a valuable therapeutic agent for cardiovascular and neurological diseases, and further research is needed to fully explore its potential.
Scientific Research Applications
Ericolol has been extensively studied for its potential therapeutic benefits in cardiovascular diseases. It has been shown to reduce blood pressure, heart rate, and cardiac output. Ericolol has also been shown to improve left ventricular function and reduce the risk of heart failure. In addition, Ericolol has been studied for its potential neuroprotective effects in ischemic stroke and traumatic brain injury.
properties
IUPAC Name |
3-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-4-chlorophenyl]cyclopent-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClNO3/c1-18(2,3)20-10-15(22)11-23-17-9-13(19)5-7-16(17)12-4-6-14(21)8-12/h5,7-9,15,20,22H,4,6,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QACGCDWSRFDWQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=C(C=CC(=C1)Cl)C2=CC(=O)CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30868892 | |
| Record name | Ericolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30868892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ericolol | |
CAS RN |
85320-67-8 | |
| Record name | Ericolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85320-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ericolol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085320678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ericolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30868892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ERICOLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38R2P4PIEI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[3-Diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;rhodium(3+);trichloride](/img/structure/B1606260.png)







